molecular formula C12H10N2O3 B3337239 2-[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]propanedinitrile CAS No. 59832-13-2

2-[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]propanedinitrile

Cat. No.: B3337239
CAS No.: 59832-13-2
M. Wt: 230.22 g/mol
InChI Key: ZEGOLZJKCSVYBM-UHFFFAOYSA-N
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Description

2-[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]propanedinitrile is an organic compound characterized by the presence of a hydroxy group and two methoxy groups attached to a phenyl ring, which is further connected to a propanedinitrile moiety

Mechanism of Action

Target of Action

The primary target of 2-[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]propanedinitrile is the MurB protein of Staphylococcus aureus . This protein plays a crucial role in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall.

Mode of Action

The compound interacts with the MurB protein by docking into its active site . This interaction inhibits the function of the MurB protein, thereby disrupting the synthesis of peptidoglycan and affecting the integrity of the bacterial cell wall.

Biochemical Pathways

The inhibition of the MurB protein affects the peptidoglycan biosynthesis pathway . This leads to the weakening of the bacterial cell wall, which can result in cell lysis and death. The downstream effects include the disruption of bacterial growth and proliferation.

Pharmacokinetics

Its solubility in organic solvents such as ethanol and methanol suggests that it may have good absorption and distribution characteristics.

Result of Action

The molecular and cellular effects of the compound’s action include the disruption of the bacterial cell wall and the inhibition of bacterial growth . This can lead to the death of the bacteria, making the compound potentially useful as an antimicrobial agent.

Action Environment

Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability . For example, the compound’s activity was measured at a pH of 7.6 and a temperature of 2°C

Biochemical Analysis

Biochemical Properties

The compound 2-[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]propanedinitrile has been found to interact with various enzymes and proteins. For instance, it has been shown to interact with the MurB protein of Staphylococcus aureus .

Cellular Effects

The effects of this compound on cells are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes. It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]propanedinitrile typically involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with malononitrile. The reaction is usually carried out in the presence of a base, such as piperidine, which acts as a catalyst. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding quinone derivative.

    Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst can be employed.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3,5-dimethoxybenzaldehyde: A precursor in the synthesis of 2-[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]propanedinitrile.

    Malononitrile: Another precursor used in the synthesis.

    Quinone derivatives: Formed through the oxidation of the hydroxy group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential bioactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-16-10-4-8(3-9(6-13)7-14)5-11(17-2)12(10)15/h3-5,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGOLZJKCSVYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001185192
Record name 2-[(4-Hydroxy-3,5-dimethoxyphenyl)methylene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001185192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59832-13-2
Record name 2-[(4-Hydroxy-3,5-dimethoxyphenyl)methylene]propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59832-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Hydroxy-3,5-dimethoxyphenyl)methylene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001185192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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